[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 3-methoxybenzoate
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Overview
Description
[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 3-methoxybenzoate: is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a trifluoroacetamido group, a cyclopenta[b]thiophene ring, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 3-methoxybenzoate typically involves multiple steps:
Formation of the Cyclopenta[b]thiophene Ring: The cyclopenta[b]thiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a thiophene derivative under acidic or basic conditions.
Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group can be introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride and an amine precursor.
Coupling with Methoxybenzoate: The final step involves coupling the cyclopenta[b]thiophene derivative with 3-methoxybenzoic acid or its activated ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can occur at the carbonyl group of the trifluoroacetamido moiety using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzoate moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Major Products Formed
Oxidation Products: Sulfoxides or sulfones
Reduction Products: Amines or alcohols
Substitution Products: Amides or thioethers
Scientific Research Applications
Chemistry
In chemistry, [4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 3-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its trifluoroacetamido group is known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic properties. The presence of the trifluoroacetamido group and the methoxybenzoate moiety suggests that it may exhibit anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 3-methoxybenzoate involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds with biological macromolecules, while the cyclopenta[b]thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino benzoate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
[4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 4-methoxybenzoate: Similar structure but with the methoxy group in a different position, potentially altering its properties.
Uniqueness
The unique combination of the trifluoroacetamido group, cyclopenta[b]thiophene ring, and methoxybenzoate moiety in [4-(2,2,2-trifluoroacetamido)-4H,5H,6H-cyclopenta[b]thiophen-6-ylidene]amino 3-methoxybenzoate] imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c1-25-10-4-2-3-9(7-10)15(23)26-22-13-8-12(11-5-6-27-14(11)13)21-16(24)17(18,19)20/h2-7,12H,8H2,1H3,(H,21,24)/b22-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWPZSQPRJNJRY-LPYMAVHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)ON=C2CC(C3=C2SC=C3)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)O/N=C/2\CC(C3=C2SC=C3)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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